molecular formula C20H13BrN2O2S B11679963 (5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B11679963
M. Wt: 425.3 g/mol
InChI Key: AJKYOJCZUDFUEE-LDADJPATSA-N
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Description

(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminothiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis.

    Benzothiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

Uniqueness

(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is unique due to its combination of a furan ring, a thiazole ring, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex compounds.

Properties

Molecular Formula

C20H13BrN2O2S

Molecular Weight

425.3 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13BrN2O2S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(24)23-20(26-18)22-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)/b18-12+

InChI Key

AJKYOJCZUDFUEE-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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